Enantiomeric Purity: 98% ee Achieved Through Crystallization Upgrade vs. 0% ee for Racemate
The (S)-enantiomer was obtained with an enantiomeric excess (ee) of up to 94% directly from Ru-catalyzed asymmetric hydrogenation, which was subsequently upgraded to 98% ee via crystallization of the sodium salt [1]. In contrast, the racemic mixture (0% ee) lacks stereochemical purity and is unsuitable for mibefradil synthesis [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 94% ee (as-synthesized) → 98% ee (after crystallization) |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | +98% ee absolute improvement |
| Conditions | Ru(II) carboxylato complexes with chiral atropisomeric diphosphines; hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid |
Why This Matters
High enantiomeric purity is non-negotiable for chiral intermediates in pharmaceutical manufacturing, directly impacting API quality and regulatory compliance.
- [1] Crameri, Y., Foricher, J., Scalone, M., & Schmid, R. (1997). Practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, key building block for the calcium antagonist Mibefradil. Tetrahedron: Asymmetry, 8(21), 3617-3623. View Source
